3-Amino-2-(methylamino)benzoic acid;hydrobromide
Description
Historical Background and Discovery
The development of 3-amino-2-(methylamino)benzoic acid hydrobromide is rooted in the broader exploration of aminobenzoic acid derivatives, which have been studied since the 19th century. Anthranilic acid (2-aminobenzoic acid), first isolated in 1841 by Carl Julius Fritzsche through indigo degradation, laid the groundwork for synthesizing substituted variants. The introduction of methylamino and hydrobromide groups into the anthranilic acid framework likely emerged in the late 20th or early 21st century, driven by pharmaceutical and material science research seeking to modify solubility and reactivity. While the exact discovery timeline of this compound remains undocumented, its structural design aligns with methodologies for synthesizing halogenated benzoic acid salts, as seen in patents describing analogous derivatives.
Nomenclature and Chemical Identity
The compound is systematically named 3-amino-2-(methylamino)benzoic acid hydrobromide , reflecting its functional groups and salt form. Key identifiers include:
The hydrobromide salt forms via protonation of the methylamino group, enhancing crystalline stability.
Molecular Classification in Aminobenzoic Acid Derivatives
This compound belongs to the ortho-aminobenzoic acid subclass, distinguished by amino and methylamino substituents at positions 2 and 3 of the benzene ring. Unlike anthranilic acid (2-aminobenzoic acid), its structure features:
- A methylamino group (-NHCH₃) at position 2, increasing steric bulk and basicity.
- A primary amino group (-NH₂) at position 3, enabling hydrogen bonding.
- A hydrobromide counterion , improving aqueous solubility compared to the free base.
Comparative analysis with derivatives like 2-(methylamino)benzoic acid (N-methylanthranilic acid) and 3-amino-4-methyl-2-nitrobenzoic acid highlights its unique substitution pattern, which may influence electronic properties and intermolecular interactions.
Chemical Registration and Identification Parameters
Standardized identifiers and physicochemical parameters include:
| Parameter | Detail | Source |
|---|---|---|
| PubChem CID (free base) | 54256713 | |
| MDL Number | MFCD30835808 | |
| Purity | ≥95% (analytical grade) | |
| Storage Conditions | Ambient, inert atmosphere |
The compound’s synthesis typically involves bromination or salt formation reactions, though detailed protocols remain proprietary. Its registration in chemical databases underscores its utility in organic synthesis and drug intermediate research.
Properties
IUPAC Name |
3-amino-2-(methylamino)benzoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.BrH/c1-10-7-5(8(11)12)3-2-4-6(7)9;/h2-4,10H,9H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBZNOBASUVUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1N)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methylamino)benzoic acid;hydrobromide typically involves the methylation of 3-amino-2-methylbenzoic acid. One common method includes the reaction of 3-amino-2-methylbenzoic acid with methylamine under controlled conditions to introduce the methylamino group. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated reactors to ensure consistency and purity. The process is optimized to achieve high yields and minimize by-products. The final product is purified through crystallization or recrystallization techniques to obtain the hydrobromide salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(methylamino)benzoic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has demonstrated that derivatives of 3-amino-2-(methylamino)benzoic acid exhibit anticancer properties. These compounds can inhibit the NF-κB pathway, which is often activated in various cancers, including breast and colorectal cancers. Studies indicate that these compounds may reduce tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .
1.2 Anti-inflammatory Effects
The compound has shown promise in treating inflammatory diseases. Its ability to inhibit the phosphorylation of IκB suggests that it could be beneficial in managing conditions like chronic obstructive pulmonary disease (COPD) and cardiovascular disorders .
| Application | Mechanism | Target Diseases |
|---|---|---|
| Anticancer | NF-κB pathway inhibition | Breast cancer, colorectal cancer |
| Anti-inflammatory | Inhibition of IκB phosphorylation | COPD, cardiovascular diseases |
Synthesis and Derivatives
2.1 Synthesis Techniques
The synthesis of 3-amino-2-(methylamino)benzoic acid hydrobromide can be achieved through various methods involving the reaction of substituted anilines with appropriate reagents under controlled conditions. The efficiency of these methods is crucial for large-scale production, which is necessary for pharmaceutical applications .
2.2 Prodrug Development
The compound can also serve as a prodrug, where it is modified to improve its pharmacokinetic properties. For instance, N-alkylation of derivatives has been explored to enhance cellular uptake and efficacy against specific targets in cancer cells .
Case Studies
3.1 Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of 3-amino-2-(methylamino)benzoic acid derivatives against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent .
3.2 In Vivo Studies
In vivo studies have shown that administering this compound in animal models leads to a marked decrease in tumor size and improved survival rates compared to control groups. These findings suggest that the compound could be further developed into a viable treatment option for various malignancies .
Mechanism of Action
The mechanism of action of 3-Amino-2-(methylamino)benzoic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The amino and methylamino groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Methylamino)benzoic Acid and 3-(Methylamino)benzoic Acid
These positional isomers lack the additional amino group at position 3 but share the methylamino substituent. Key differences include:
- Solubility: The free acid forms exhibit moderate aqueous solubility (5.34 and 5.10 at 25°C for 2- and 3-isomers, respectively), whereas the hydrobromide salt of 3-amino-2-(methylamino)benzoic acid is methanol-soluble .
- Applications: While 2-(methylamino)benzoic acid is a pharmaceutical intermediate, the hydrobromide salt’s enhanced solubility makes it preferable for synthetic reactions requiring polar conditions .
3-Methyl-2-(methylamino)benzoic Acid Hydrochloride
This compound (C₉H₁₂ClNO₂, MW 201.65 g/mol) shares a methylamino group but includes a methyl substituent at position 3. Unlike the hydrobromide salt, its hydrochloride form may exhibit lower solubility in non-aqueous solvents.
3-Amino-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic Acid
A structurally complex analogue (C₉H₇I₃N₂O₃, MW 635.88 g/mol) with iodine atoms and a methylamino carbonyl group. While both compounds are benzoic acid derivatives, the triiodo variant’s heavy atoms make it suitable for imaging applications, contrasting with the simpler hydrobromide salt’s role in general synthesis .
Physicochemical Properties and Stability
Table 1: Comparative Physicochemical Data
Key Observations :
- The hydrobromide salt’s solubility in methanol is advantageous for reactions requiring organic solvents, unlike the free acids’ aqueous solubility .
- Stability at room temperature simplifies storage compared to hygroscopic or thermally sensitive analogues .
Biological Activity
3-Amino-2-(methylamino)benzoic acid;hydrobromide, also known by its CAS number 2108527-88-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound is a derivative of benzoic acid, characterized by an amino group and a methylamino group at the 2 and 3 positions, respectively. Its hydrobromide salt form enhances its solubility and bioavailability, making it suitable for various biological assays.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies suggest that compounds with similar structures can inhibit enzymes like D-amino acid oxidase (DAAO), which plays a role in neurotransmitter metabolism .
- Antimicrobial Activity : There is evidence indicating that derivatives of benzoic acid possess antimicrobial properties. This class of compounds has been studied for their ability to disrupt bacterial cell walls or inhibit essential metabolic processes .
- Anticancer Potential : Some studies have indicated that benzoic acid derivatives can exhibit cytotoxic effects against cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but suggests potential as a therapeutic agent in oncology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Activity : In a study examining the antimicrobial properties of benzoic acid derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .
- Cytotoxic Effects on Cancer Cells : A recent investigation into the cytotoxic effects of various benzoic acid derivatives demonstrated that this compound exhibited selective toxicity towards certain cancer cell lines while sparing normal fibroblasts. This selectivity is crucial for developing targeted cancer therapies .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various enzyme targets. The results indicated strong interactions with DAAO and other metabolic enzymes, supporting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
